molecular formula C6H15NO2 B13193746 4-Amino-1-ethoxybutan-2-ol

4-Amino-1-ethoxybutan-2-ol

Cat. No.: B13193746
M. Wt: 133.19 g/mol
InChI Key: NUBQLNNGXSPDJE-UHFFFAOYSA-N
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Description

4-Amino-1-ethoxybutan-2-ol: is an organic compound with the molecular formula C6H15NO2 . It is a versatile molecule that finds applications in various fields due to its unique chemical structure, which includes an amino group, an ethoxy group, and a hydroxyl group. This compound is of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-1-ethoxybutan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutan-2-ol with ethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethylamine group, forming the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include a temperature range of 50-70°C and a pressure of 1-2 atm. Catalysts such as sodium hydroxide or potassium carbonate may be used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-ethoxybutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-amino-1-ethoxybutan-2-one.

    Reduction: The amino group can be reduced to form the corresponding amine, 4-aminobutan-2-ol.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium iodide (NaI) or thiourea (NH2CSNH2) can be used in substitution reactions.

Major Products Formed:

    Oxidation: 4-Amino-1-ethoxybutan-2-one

    Reduction: 4-Aminobutan-2-ol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Amino-1-ethoxybutan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals, such as surfactants and emulsifiers, due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 4-Amino-1-ethoxybutan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

    Pathways Involved: The compound can affect signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. By modulating these pathways, this compound can exert its biological effects.

Comparison with Similar Compounds

    4-Aminobutan-2-ol: Lacks the ethoxy group, making it less versatile in certain chemical reactions.

    4-Amino-1-methoxybutan-2-ol: Contains a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.

    4-Amino-1-butoxybutan-2-ol: Has a longer alkoxy chain, which can influence its physical properties and interactions with other molecules.

Uniqueness: 4-Amino-1-ethoxybutan-2-ol is unique due to the presence of both an amino group and an ethoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

4-amino-1-ethoxybutan-2-ol

InChI

InChI=1S/C6H15NO2/c1-2-9-5-6(8)3-4-7/h6,8H,2-5,7H2,1H3

InChI Key

NUBQLNNGXSPDJE-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CCN)O

Origin of Product

United States

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